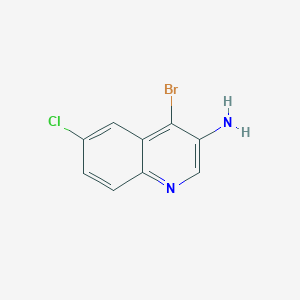

4-Bromo-6-chloroquinolin-3-amine

CAS No.:

Cat. No.: VC19943697

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2 |

|---|---|

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 4-bromo-6-chloroquinolin-3-amine |

| Standard InChI | InChI=1S/C9H6BrClN2/c10-9-6-3-5(11)1-2-8(6)13-4-7(9)12/h1-4H,12H2 |

| Standard InChI Key | SPLQUWHNCZTYMI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC=C(C(=C2C=C1Cl)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

4-Bromo-6-chloroquinolin-3-amine (molecular formula: ) features a bicyclic aromatic system with halogen and amine substituents. The bromine and chlorine atoms at positions 4 and 6, respectively, introduce electronic effects that influence reactivity, while the amine group at position 3 provides a site for hydrogen bonding and further functionalization.

Key Properties

Although exact experimental data for this compound are scarce, properties of related compounds offer valuable approximations:

-

Molecular Weight: 257.51 g/mol (calculated based on formula).

-

Density: Estimated at 1.7–1.8 g/cm³, comparable to 4-bromo-6-chloroquinoline .

-

Boiling Point: Likely exceeds 300°C, similar to halogenated quinolines .

-

Solubility: Expected low solubility in polar solvents due to aromatic and halogenated groups.

Table 1: Comparative Properties of Halogenated Quinolines

| Compound | Molecular Formula | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 4-Bromo-6-chloroquinoline | 1.7 | 331.3 | |

| 3-Bromo-6-chloro-8-quinolinol | N/A | N/A |

The amine group in 4-bromo-6-chloroquinolin-3-amine may enhance solubility in acidic media through protonation, a property critical for pharmaceutical formulations .

Synthesis and Preparation Strategies

Synthetic routes to 4-bromo-6-chloroquinolin-3-amine remain underdocumented, but methodologies for analogous bromo-chloro quinolines provide a foundation. Key approaches include:

Halogenation and Functional Group Interconversion

The Fordham University study on 3-bromo-6-chloro-8-quinolinols illustrates a multi-step synthesis involving nitration, bromination, and reduction :

-

Nitration: Introduction of a nitro group at position 8 using mixed acid ().

-

Bromination/Chlorination: Electrophilic substitution with bromine or chlorine under controlled conditions.

-

Reduction: Conversion of nitro to amine groups using catalytic hydrogenation or sodium borohydride.

Adapting this protocol, 4-bromo-6-chloroquinolin-3-amine could be synthesized via:

-

Step 1: Bromination of 6-chloroquinolin-3-amine using or .

-

Step 2: Purification via column chromatography to isolate the 4-bromo derivative.

Table 2: Representative Reaction Conditions for Quinoline Halogenation

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | , 110°C, 12h | 65–75 |

| Chlorination | , FeCl₃ catalyst | 70–80 |

Biological Activity and Research Findings

While direct studies on 4-bromo-6-chloroquinolin-3-amine are lacking, research on structurally similar compounds reveals promising biological activities:

Antifungal Properties

Gershon et al. (1996) demonstrated that 3-bromo-6-chloro-8-quinolinols exhibit significant fungitoxicity against Aspergillus niger and Trichophyton mentagrophytes, with minimum inhibitory concentrations (MICs) below 50 µg/mL . The mechanism likely involves disruption of fungal membrane integrity via chelation of essential metal ions.

Structure-Activity Relationships

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume